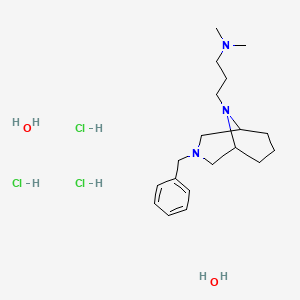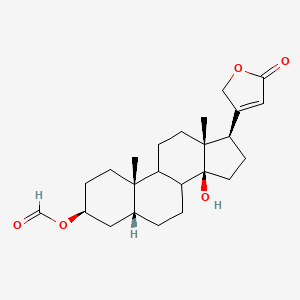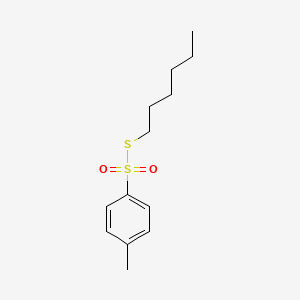
S-Hexyl p-toluenethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Hexyl p-toluenethiosulfonate: is an organic compound with the molecular formula C13H20O2S2 It is a member of the thiosulfonate family, characterized by the presence of a sulfonate group attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Hexyl p-toluenethiosulfonate typically involves the reaction of p-toluenesulfonyl chloride with hexanethiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+Hexanethiol→S-Hexyl p-toluenethiosulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Hexyl p-toluenethiosulfonate can undergo oxidation reactions to form sulfonic acids or sulfoxides.
Reduction: Reduction of this compound can lead to the formation of thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-Hexyl p-toluenethiosulfonate is used as a reagent in organic synthesis for the introduction of sulfonate groups into molecules. It is also employed in the synthesis of heterocyclic compounds and as a protecting group for thiols.
Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It is also used in the development of enzyme inhibitors and as a probe for studying protein-sulfur interactions.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to modify biological molecules makes it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds. It is also used in the formulation of certain types of adhesives and coatings.
Mécanisme D'action
The mechanism of action of S-Hexyl p-toluenethiosulfonate involves the interaction of its sulfonate group with target molecules. The sulfonate group can form strong covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
- S-Phenyl p-toluenethiosulfonate
- S-Benzyl p-toluenethiosulfonate
- S-Methyl p-toluenethiosulfonate
Comparison: S-Hexyl p-toluenethiosulfonate is unique due to its hexyl group, which imparts different physical and chemical properties compared to its analogs. The hexyl group increases the hydrophobicity of the compound, which can affect its solubility and reactivity. This makes this compound particularly useful in applications where increased hydrophobicity is desired, such as in the development of hydrophobic coatings or in organic synthesis where non-polar solvents are used.
Propriétés
Numéro CAS |
28519-32-6 |
|---|---|
Formule moléculaire |
C13H20O2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-hexylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H20O2S2/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 |
Clé InChI |
YCOCBHPNOONOQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

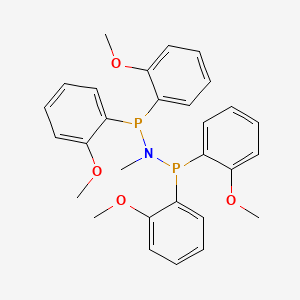

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
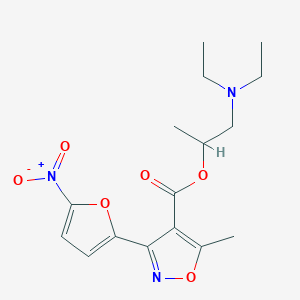
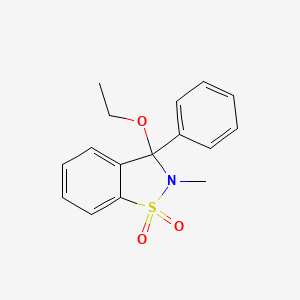
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
